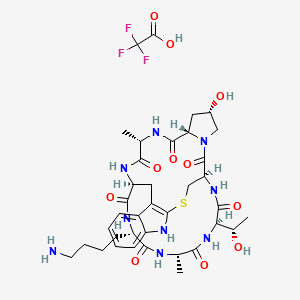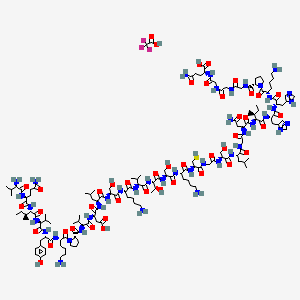
Antifreeze Polypeptide 6 (winter flounder)
Overview
Description
Antifreeze Polypeptide 6 (winter flounder) is a small alpha-helical protein found in the plasma of the winter flounder (Pseudopleuronectes americanus). This protein plays a crucial role in the survival of the fish in sub-zero temperatures by lowering the freezing point of its blood and bodily fluids. It achieves this by binding to ice crystals and inhibiting their growth, thus preventing the formation of large ice crystals that can damage cells and tissues .
Mechanism of Action
Target of Action
The primary target of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate is the ice nuclei present in the blood plasma . The compound interacts with these ice nuclei to prevent their growth, thereby lowering the freezing point of the plasma .
Mode of Action
Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate inhibits the growth of ice crystals by forming hydrogen bonds with the hexagonal bipyramidal planes of ice . This interaction involves the side chains of Thr, Asn, and Asp in a specific pattern . The binding mode is unidirectional, which maximizes the opportunities for packing of Antifreeze Polypeptides on the ice surface .
Result of Action
The primary molecular effect of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate is the inhibition of ice crystal growth . By arresting the growth of ice nuclei, the compound lowers the freezing point of the plasma . This can have significant cellular effects, particularly in organisms living in subzero environments.
Action Environment
The action of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate is heavily influenced by environmental factors. Its efficacy in preventing ice crystal growth and lowering the freezing point of plasma is particularly relevant in subzero environments . The stability of the compound may also be affected by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate inhibits the growth of ice crystals by hydrogen bonding of Thr, Asn, and Asp side chains in a specific pattern to the hexagonal bipyramidal planes of ice . This mode of binding is unidirectional, maximizing opportunities for packing of AFPs on the ice surface . The ice crystal growth inhibition occurs by a two-step mechanism involving hydrogen bonding and hydrophobic interpeptide interactions .
Cellular Effects
The cellular effects of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate are primarily related to its ability to lower the freezing point of plasma, thereby preventing ice crystal formation. This is particularly important for the survival of the winter flounder in subzero ocean temperatures
Molecular Mechanism
The molecular mechanism of action of Antifreeze Polypeptide 6 (winter flounder) Trifluoroacetate involves the inhibition of ice crystal growth. This is achieved through the hydrogen bonding of Thr, Asn, and Asp side chains in a specific pattern to the hexagonal bipyramidal planes of ice . This binding is unidirectional, which maximizes opportunities for packing of AFPs on the ice surface . The inhibition of ice crystal growth occurs through a two-step mechanism involving hydrogen bonding and hydrophobic interpeptide interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antifreeze Polypeptide 6 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Antifreeze Polypeptide 6 often involves recombinant DNA technology. The gene encoding the polypeptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host cells are cultured, and the polypeptide is expressed, harvested, and purified. This method allows for the production of large quantities of the polypeptide .
Chemical Reactions Analysis
Types of Reactions: Antifreeze Polypeptide 6 primarily undergoes hydrogen bonding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are crucial for its antifreeze activity, as they allow the polypeptide to bind to ice crystals and inhibit their growth .
Common Reagents and Conditions: The synthesis of Antifreeze Polypeptide 6 involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for deprotection. The recombinant production involves growth media for the host cells and purification buffers for isolating the polypeptide .
Major Products: The major product of these reactions is the purified Antifreeze Polypeptide 6, which retains its antifreeze activity and can be used for various applications .
Scientific Research Applications
Antifreeze Polypeptide 6 has a wide range of scientific research applications:
Chemistry: It is used to study protein-ice interactions and the mechanisms of ice inhibition.
Biology: Researchers use it to understand the survival strategies of cold-adapted organisms and to explore its potential in cryopreservation of cells, tissues, and organs.
Industry: Antifreeze Polypeptide 6 can be used in the food industry to improve the texture and shelf-life of frozen products. .
Comparison with Similar Compounds
Antifreeze Polypeptide 6 is one of several antifreeze proteins found in cold-adapted organisms. Similar compounds include:
Type I Antifreeze Proteins: Found in other fish species like the shorthorn sculpin and yellowtail flounder.
Type II and III Antifreeze Proteins: Found in fish, insects, and plants.
Antifreeze Glycoproteins: Found in Antarctic fish, these proteins have a glycosylated structure and are highly effective in preventing ice formation.
Antifreeze Polypeptide 6 is unique due to its specific amino acid sequence and structure, which provide it with a high affinity for ice crystals and effective antifreeze activity .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H225N43O51.C2HF3O2/c1-48(2)41-81(167-114(208)66(21)152-104(198)57(12)146-99(193)53(8)142-98(192)52(7)145-102(196)56(11)150-108(202)62(17)158-124(218)85(46-91(188)189)171-127(221)86(47-177)172-117(211)71(26)163-129(223)93(74(29)179)174-119(213)77(135)43-90(186)187)125(219)175-94(75(30)180)130(224)160-63(18)109(203)154-68(23)116(210)169-84(45-88(137)183)123(217)159-69(24)112(206)164-78(35-32-33-39-134)120(214)156-60(15)106(200)148-58(13)103(197)151-65(20)111(205)165-79(37-38-89(184)185)121(215)170-82(42-49(3)4)126(220)176-95(76(31)181)131(225)161-64(19)110(204)153-67(22)115(209)168-83(44-87(136)182)122(216)157-61(16)107(201)149-55(10)101(195)144-51(6)97(191)141-50(5)96(190)143-54(9)100(194)147-59(14)105(199)155-72(27)118(212)173-92(73(28)178)128(222)162-70(25)113(207)166-80(132(226)227)36-34-40-140-133(138)139;3-2(4,5)1(6)7/h48-86,92-95,177-181H,32-47,134-135H2,1-31H3,(H2,136,182)(H2,137,183)(H,141,191)(H,142,192)(H,143,190)(H,144,195)(H,145,196)(H,146,193)(H,147,194)(H,148,200)(H,149,201)(H,150,202)(H,151,197)(H,152,198)(H,153,204)(H,154,203)(H,155,199)(H,156,214)(H,157,216)(H,158,218)(H,159,217)(H,160,224)(H,161,225)(H,162,222)(H,163,223)(H,164,206)(H,165,205)(H,166,207)(H,167,208)(H,168,209)(H,169,210)(H,170,215)(H,171,221)(H,172,211)(H,173,212)(H,174,213)(H,175,219)(H,176,220)(H,184,185)(H,186,187)(H,188,189)(H,226,227)(H4,138,139,140);(H,6,7)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABODHCBIHPNBTM-CHFRTENOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H226F3N43O53 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


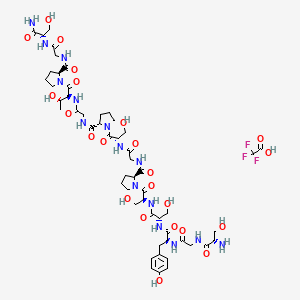
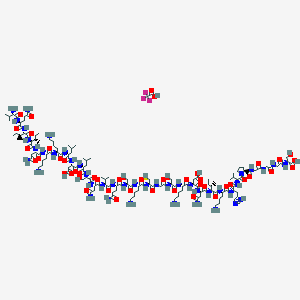
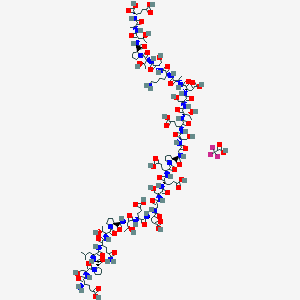
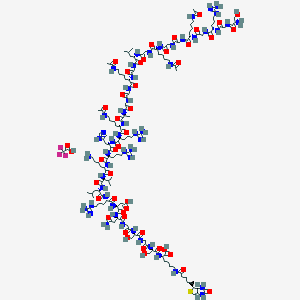
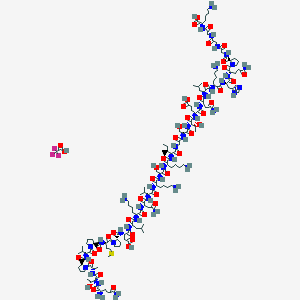
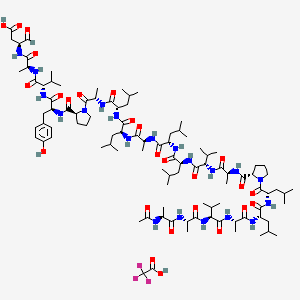
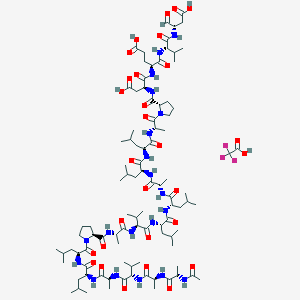
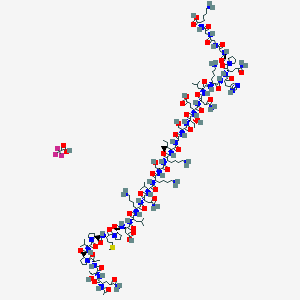
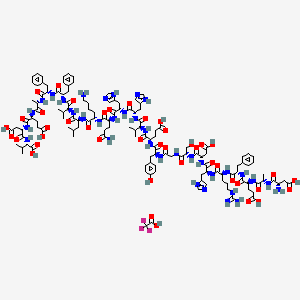
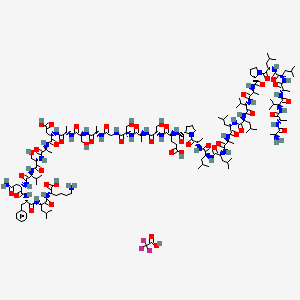
![3-[1-[4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B6295640.png)
